5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, also known as BNTX, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazole compounds and has a molecular weight of 414.32 g/mol. BNTX has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in the field of neuroscience.
Scientific Research Applications
Synthesis Techniques and Derivative Formation
Research has demonstrated various methods for synthesizing substituted benzo[b]thiophenes, which include cyclization of thiophenyl-acetals and ketones using acid catalysis. This method offers advantages over traditional procedures due to its lower temperature requirements and reduced reagent use, potentially applicable to the synthesis of compounds like the one (Patrick A. Pié & L. Marnett, 1988). Moreover, novel thiophene-based amide derivatives have been synthesized to examine their structural features and nonlinear optical properties, indicating a broad spectrum of applications for thiophene derivatives in material science and pharmacology (Iram Kanwal et al., 2022).
Pharmacological Evaluation
Thiophene derivatives have been evaluated for their pharmacological properties, including antimicrobial and antitubercular activities. For instance, novel 5-(nitro/bromo)-styryl-2-benzimidazoles have shown significant activity against Mycobacterium tuberculosis and various microbial strains, highlighting the potential of thiophene compounds in developing new antimicrobial agents (Ramya V. Shingalapur et al., 2009).
Structural and Electronic Analysis
Advanced synthesis techniques and computational studies have provided insights into the structural and electronic properties of thiophene derivatives. Research involving the synthesis of thiophene-based compounds and their subsequent analysis through vibrational spectroscopy and DFT simulations has contributed to a deeper understanding of their electronic structures and potential applications in materials science (A. Balakit et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that thiophene and its substituted derivatives, which include this compound, are known to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, and they have been reported to be effective against various diseases .
Mode of Action
For instance, the synthesis of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, involves three successive direct lithiations and a bromination reaction .
Biochemical Pathways
It’s known that thiophene derivatives have a broad spectrum of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
For instance, the synthesis of a similar compound was carried out at −78 °C to room temperature , suggesting that temperature could be an important factor for this compound.
Properties
IUPAC Name |
5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S2/c15-12-5-4-11(23-12)13(19)17-14-16-10(7-22-14)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXNQGMDZQDWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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